molecular formula C20H21N3O5S2 B2636481 N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021059-01-7

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2636481
CAS No.: 1021059-01-7
M. Wt: 447.52
InChI Key: DYSNMWZVQXDZHH-UHFFFAOYSA-N
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Description

Structural Significance of Trimethoxyphenyl-Thiazole-Thiophene Hybrid Scaffolds

The integration of 3,4,5-trimethoxyphenyl, thiazole, and thiophene moieties creates a three-dimensional pharmacophore with enhanced binding capabilities across biological targets. The thiazole ring provides a rigid planar structure that facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as observed in FDA-approved thiazole-containing drugs like cefiderocol and alpelisib. Concurrently, the thiophene moiety introduces electronic diversity through its sulfur atom, which can participate in hydrogen bonding and coordinate with metal ions in catalytic sites.

The propionamide linker between the thiazole and trimethoxyphenyl groups adds conformational flexibility, enabling optimal spatial orientation for simultaneous engagement with multiple binding pockets. This design principle mirrors successful hybrid agents such as thiophenyl-pyrazolyl-thiazole derivatives, where linker flexibility improved antimicrobial potency against Mycobacterium tuberculosis (MIC = 0.12 μg/mL). Structural analogs featuring similar hybrid architectures have demonstrated GI50 values <10 μM against NCI-60 cancer cell lines, particularly in non-small cell lung (HOP-92) and colorectal (HCT-116) carcinomas.

Table 1: Biological Activities of Structural Analogs

Compound Class Target Activity Potency (GI50/MIC) Cell Line/Pathogen Source
3,4,5-Trimethoxyphenyl thiazoles Antiproliferative 86.28% GI (10 μM) HOP-92 (NSCLC)
Thiophene-thiazole hybrids Antituberculosis 0.12 μg/mL M. tuberculosis
Thiazole carboxamides COX-1 Inhibition 5.56 × 10^−8 μM Enzymatic assay

Properties

IUPAC Name

N-[4-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-26-14-9-13(10-15(27-2)18(14)28-3)21-17(24)7-6-12-11-30-20(22-12)23-19(25)16-5-4-8-29-16/h4-5,8-11H,6-7H2,1-3H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSNMWZVQXDZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the trimethoxyphenylamine reacts with a suitable electrophile.

    Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Final Coupling: The final step involves coupling the thiazole and thiophene rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The compound exhibits notable anticancer activity by interfering with critical cellular processes. Its structural components, particularly the thiazole and thiophene rings, contribute to its ability to inhibit tumor growth. Studies have shown that derivatives of this compound can inhibit tubulin polymerization, a crucial process for cell division, thereby exerting cytotoxic effects on cancer cells .

Case Studies

  • Breast Cancer Models : In a study involving MDA-MB-468 breast cancer xenografts in mice, administration of similar compounds resulted in a significant reduction in tumor growth (77% suppression) without causing weight loss in the animals .
  • Melanoma Cell Lines : The compound has been tested against various melanoma cell lines (A375, M14, RPMI7951), showing IC50 values in the low nanomolar range (1.1 nM to 3.3 nM), indicating potent antiproliferative effects .

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antibacterial and antifungal activities. The presence of the trimethoxyphenyl group is believed to enhance these properties by increasing lipophilicity and facilitating membrane penetration.

Case Studies

  • Antibacterial Activity : A derivative was tested against various bacterial strains and exhibited significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens, demonstrating the potential for development into therapeutic agents for infections caused by resistant strains.

Drug Design and Development

The unique structural features of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide make it a candidate for further drug development.

Synthetic Pathways
Innovative synthetic methods have been developed to create analogs of this compound with improved efficacy and reduced toxicity. For instance, multicomponent reactions have been utilized to synthesize various derivatives that maintain or enhance biological activity while optimizing pharmacokinetic properties .

Summary of Findings

ApplicationDescriptionKey Findings
AnticancerInhibits tubulin polymerization; potential for targeting multiple cancersSignificant tumor growth reduction in animal models; low nanomolar IC50 values in cell lines
AntimicrobialExhibits antibacterial and antifungal propertiesEffective against resistant strains; MIC values comparable to standard treatments
Drug DevelopmentStructural modifications lead to enhanced efficacySuccessful synthesis of analogs with improved pharmacological profiles

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For instance, the trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. Additionally, the thiazole and thiophene rings may interact with other molecular targets, such as kinases and receptors, modulating various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituents, and biological evaluation. Key comparisons are summarized below:

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name / ID (Evidence Source) Core Structure Key Substituents Synthesis Yield Biological Data (if available)
Target Compound Thiazole-thiophene carboxamide 3,4,5-Trimethoxyphenylamino, propionyl linker N/A Not reported
Compounds 81–84 (1) Thiazole-carbothioamide Cyclohexyl, difluorocyclohexyl, 3,4,5-trimethoxyphenylthioamido 68–82% Not tested
4l, 4m, 4n (2, 7) Thiazole-pyrimidine diamine Morpholinopropyl, dimethylaminopropyl, propanol 68–92% NCI-60 screened (SRB assay)
4h–4k (3) Thiazole-pyrimidine diamine Piperazinyl, morpholinoethyl, ethanolamine 59–92% Not reported
Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)… (5) Thiazole-sulfamoylphenyl 4-Chlorophenyl, sulfamoylphenyl, hydrazinyl N/A Not tested
Vertex Pharmaceuticals’ derivative (6) Thiazole-pyridyl Benzyl, 4-chlorophenyl, 3,4,5-trimethoxyphenyl acetyl N/A Patent-protected (specific use N/A)

Structural Modifications and Pharmacological Implications

  • These compounds were screened in the NCI-60 panel, though results are unspecified . Substitutions with morpholine or piperazine (e.g., 4h–4k) improve solubility and cellular uptake .
  • Thiazole-Carbothioamides () :

    • Compounds 81–84 feature carbothioamide groups and bulky cyclohexyl substituents, which may reduce metabolic degradation compared to the target compound’s carboxamide .
  • Trimethoxyphenyl Acetyl Derivatives () :

    • A patent-protected compound with a pyridyl-benzyl scaffold and trimethoxyphenyl acetyl group suggests utility in oncology, though mechanistic details are undisclosed .

Biological Activity

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiophene ring, a thiazole moiety, and a 3,4,5-trimethoxyphenyl group. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes, which are crucial for obtaining the desired compound with high purity and yield.

1. Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit potent anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF712.50
NCI-H46042.30
A54926.00

These findings suggest that the compound can inhibit cell proliferation effectively.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar thiazole derivatives demonstrate significant inhibition against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

This antimicrobial activity is attributed to the interaction of the compound with bacterial cell membranes.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokines in vitro:

Cytokine Reduction (%) Reference
TNF-alpha45%
IL-630%

This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound acts as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound can influence various signaling pathways involved in inflammation and cancer progression.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in mouse models of breast cancer.
  • Infection Model : The compound showed promising results in reducing bacterial load in infected mice when compared to standard antibiotics.

Q & A

Q. What are the established synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including:

  • Amidation : Coupling 3,4,5-trimethoxyphenylamine with a β-ketopropane backbone via amidation to form the central core.
  • Thiazole ring formation : Cyclization using Lawesson’s reagent or thiourea derivatives to introduce the thiazole moiety .
  • Purification : Techniques like preparative TLC (n-hexane/ethyl acetate) or column chromatography ensure purity (>98% by HPLC) . Characterization : 1H/13C NMR confirms structural integrity, while ESI-MS validates molecular weight. IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹) .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

Stability studies include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • pH-dependent stability : Incubation in buffers (pH 3–10) followed by HPLC to monitor degradation products .
  • Light sensitivity : Exposure to UV-Vis light (300–800 nm) to assess photostability .

Q. What in vitro assays are recommended for initial biological activity screening?

Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based substrates .
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., <10%)?

Strategies include:

  • Catalyst screening : Transition metals (e.g., CuI for Ullmann couplings) or organocatalysts to accelerate amidation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps . Example: Compound 70 (3% yield) could benefit from these adjustments .

Q. What structure-activity relationship (SAR) strategies improve target selectivity?

Focus on substituent modifications:

  • Trimethoxyphenyl group : Replace with fluorinated or electron-deficient aryl rings to enhance hydrophobic interactions .
  • Thiophene-2-carboxamide : Introduce sulfonamide or methyl groups to modulate steric effects .
  • Propyl linker : Shorten to ethyl or elongate to butyl to optimize binding pocket fit .

Q. How are contradictory spectral or bioactivity data resolved?

Case example: In elemental analysis, discrepancies between theoretical (C: 69.12%, H: 5.42%) and observed values (C: 69.48%, H: 5.55%) suggest trace solvent retention. Mitigation steps:

  • Repeat purification : Use high-vacuum drying (0.1 mmHg, 24h) .
  • Cross-validation : Pair NMR with X-ray crystallography for ambiguous peaks .
  • Dose-response retesting : Confirm bioactivity trends with independent assays (e.g., SPR vs. ITC) .

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., HDACs, topoisomerases) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (≥100 ns trajectories) .
  • QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors .

Methodological Considerations

  • Handling insoluble intermediates : Recrystallize from ethanol/water (4:1) or use sonication-assisted dissolution .
  • Data reproducibility : Standardize reaction scales (e.g., 0.1 mmol for exploratory syntheses) and document deviations .
  • Ethical reporting : Disclose failed attempts (e.g., low yields in fluorinated analogs) to guide future work .

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